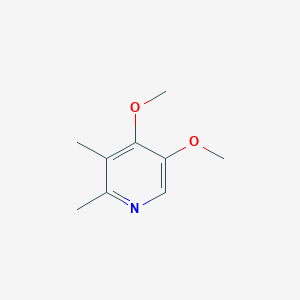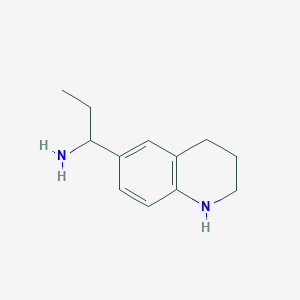![molecular formula C10H10BNO3 B8472096 [2-methyl-5-(2-oxazolyl)phenyl]boronic acid CAS No. 902775-27-3](/img/structure/B8472096.png)
[2-methyl-5-(2-oxazolyl)phenyl]boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-methyl-5-(2-oxazolyl)phenyl]boronic acid: is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a methyl group and an oxazole ring. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [2-methyl-5-(2-oxazolyl)phenyl]boronic acid typically involves the use of Suzuki–Miyaura coupling reactions. This method is widely applied due to its mild reaction conditions and high functional group tolerance . The general procedure involves the reaction of an aryl halide with a boronic acid derivative in the presence of a palladium catalyst and a base. The reaction is usually carried out in an aqueous or organic solvent at elevated temperatures.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the optimization of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to achieve efficient production.
Análisis De Reacciones Químicas
Types of Reactions: [2-methyl-5-(2-oxazolyl)phenyl]boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or boronic anhydrides.
Reduction: The compound can be reduced to form boranes.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Palladium catalysts, bases such as potassium carbonate, and solvents like ethanol or water.
Major Products Formed:
Oxidation: Boronic esters or anhydrides.
Reduction: Boranes.
Substitution: Biaryl compounds through Suzuki–Miyaura coupling.
Aplicaciones Científicas De Investigación
Chemistry: In organic synthesis, [2-methyl-5-(2-oxazolyl)phenyl]boronic acid is used as a key reagent in the formation of carbon-carbon bonds. It is particularly valuable in the synthesis of biaryl compounds, which are important intermediates in the production of pharmaceuticals and agrochemicals .
Biology and Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its ability to form stable carbon-carbon bonds makes it a useful building block in the synthesis of biologically active molecules.
Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic components. Its role in the synthesis of complex organic molecules makes it a valuable reagent in various manufacturing processes.
Mecanismo De Acción
The mechanism of action of [2-methyl-5-(2-oxazolyl)phenyl]boronic acid primarily involves its ability to participate in Suzuki–Miyaura coupling reactions. The process begins with the oxidative addition of an aryl halide to a palladium catalyst, followed by the transmetalation of the boronic acid group to the palladium complex. The final step involves reductive elimination, resulting in the formation of a new carbon-carbon bond .
Comparación Con Compuestos Similares
- Phenylboronic acid
- 2-methylphenylboronic acid
- 5-(2-oxazolyl)phenylboronic acid
Comparison: Compared to similar compounds, [2-methyl-5-(2-oxazolyl)phenyl]boronic acid offers unique advantages due to the presence of both a methyl group and an oxazole ring. These substituents enhance its reactivity and make it a more versatile reagent in various chemical reactions. The compound’s ability to participate in Suzuki–Miyaura coupling reactions with high efficiency and selectivity sets it apart from other boronic acids .
Propiedades
Número CAS |
902775-27-3 |
|---|---|
Fórmula molecular |
C10H10BNO3 |
Peso molecular |
203.00 g/mol |
Nombre IUPAC |
[2-methyl-5-(1,3-oxazol-2-yl)phenyl]boronic acid |
InChI |
InChI=1S/C10H10BNO3/c1-7-2-3-8(6-9(7)11(13)14)10-12-4-5-15-10/h2-6,13-14H,1H3 |
Clave InChI |
ZYADOFNOATXHQT-UHFFFAOYSA-N |
SMILES canónico |
B(C1=C(C=CC(=C1)C2=NC=CO2)C)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,7,7-Trimethyl-3-oxobicyclo[2.2.1]heptane-2-carbonyl chloride](/img/structure/B8472024.png)

![Benzamide,n-[3-[7-amino-2-(methylthio)pyrido[2,3-d]pyrimidin-6-yl]-2,4-dichlorophenyl]-3-(trifluoromethyl)-](/img/structure/B8472032.png)
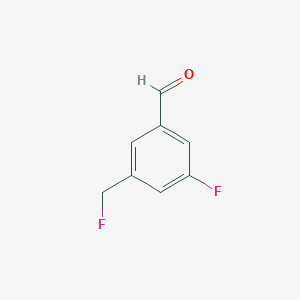
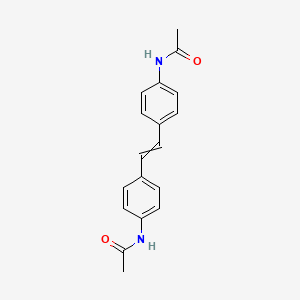
![(3,5-dichlorophenyl)methyl 4-[3-(2H-triazol-4-yl)propanoylamino]piperidine-1-carboxylate](/img/structure/B8472056.png)
![6-(4-Piperidinyl)-4H-benzo[1,4]oxazin-3-one](/img/structure/B8472062.png)
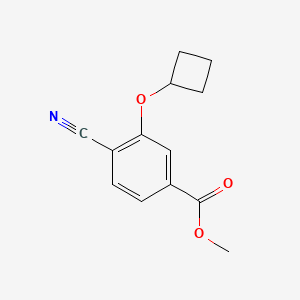
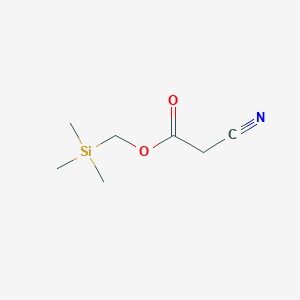
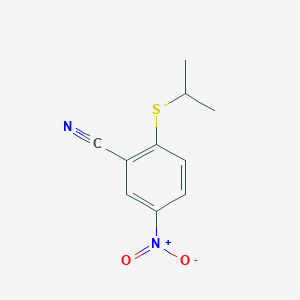
![tert-Butyl methyl[(3S)-3-methylpyrrolidin-3-yl]carbamate](/img/structure/B8472114.png)
